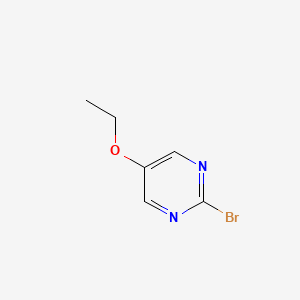

2-Bromo-5-ethoxypyrimidine

Description

Chemical Identity:

2-Bromo-5-ethoxypyrimidine (CAS 30129-51-2) is a halogenated pyrimidine derivative with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . Its structure features a bromine atom at position 2 and an ethoxy group (-OCH₂CH₃) at position 5 on the pyrimidine ring. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to construct complex heterocyclic frameworks .

Synthesis and Applications: Patents describe its use in preparing bioactive molecules, such as kinase inhibitors and antiviral agents.

Properties

IUPAC Name |

2-bromo-5-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQQZMXLZDNPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxypyrimidine typically involves the bromination of 5-ethoxypyrimidine. One common method is the reaction of 5-ethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxypyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

Coupling Reactions: Suzuki-Miyaura coupling reactions involve the use of palladium catalysts and bases such as potassium phosphate under mild conditions.

Major Products Formed

Substitution Reactions: The major products are derivatives of 5-ethoxypyrimidine with various substituents replacing the bromine atom.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of this compound with boronic acids.

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-Bromo-5-ethoxypyrimidine typically involves the bromination of pyrimidine derivatives, which can be achieved through various methods. The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.

Biological Applications

This compound has been studied for its biological activities, particularly as a scaffold for developing pharmaceutical agents.

Anticancer Activity

Research indicates that derivatives of 5-substituted pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Kinase Inhibition

Pyrimidine derivatives are recognized for their role as kinase inhibitors. Studies have demonstrated that modifications to the pyrimidine ring can enhance selectivity and potency against certain kinases, making them valuable in cancer therapy .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Potential Applications in Drug Development

The unique structure of this compound positions it as a promising candidate in drug discovery:

- Pharmaceutical Intermediates : Its role as a building block for synthesizing biologically active compounds makes it invaluable in pharmaceutical chemistry.

- Lead Compounds : The compound's ability to inhibit key enzymes involved in disease pathways suggests potential as a lead compound for further development into therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Brominated Pyrimidines

*Note: The distinction between this compound and 5-Bromo-2-ethoxypyrimidine arises from pyrimidine ring numbering conventions. These may represent regioisomers depending on synthesis routes .

Key Comparative Insights:

Substituent Effects on Reactivity :

- Halogen Position : Bromine at C2 (as in this compound) vs. C5 (as in 5-Bromo-2-ethoxypyrimidine) influences electronic distribution. Bromine at C2 may activate the C5 position for nucleophilic aromatic substitution, whereas C5 bromine directs reactivity to C2 .

- Alkoxy Groups : Ethoxy (-OCH₂CH₃) substituents enhance solubility in polar solvents compared to methyl or ethyl groups. For instance, 5-Bromo-2-isopropoxypyrimidine’s bulkier isopropoxy group reduces water solubility but improves lipid membrane permeability .

Functional Group Interplay: Amino vs. Alkoxy: 2-Amino-5-bromo-4-methoxypyrimidine (CAS 4214-57-7) exhibits dual functionality: the amino group enables amidation or Schiff base formation, while methoxy provides steric shielding . Chlorine Addition: 5-Bromo-2-chloro-4-ethoxypyrimidine (CAS 1209459-25-5) offers two halogen sites (Br and Cl) for sequential cross-coupling, expanding synthetic utility .

Stability and Physical Properties :

- Hydroxyl-containing analogs like 5-Bromo-2,4-dihydroxypyrimidine (MP 193–196°C) are less stable under acidic conditions due to tautomerization, whereas ethoxy derivatives remain stable at room temperature .

- Ethyl-substituted 5-Bromo-2-ethylpyrimidine (CAS 873331-73-8) lacks the electron-donating alkoxy group, reducing its polarity and making it suitable for hydrophobic drug candidates .

Applications in Medicinal Chemistry :

- This compound’s ethoxy group is critical in modulating electron density for palladium-catalyzed couplings, as seen in patents synthesizing kinase inhibitors .

- Chlorinated analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine, CAS 633328-95-7) are preferred in sequential functionalization to build multi-substituted scaffolds .

Biological Activity

2-Bromo-5-ethoxypyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves halogenation and substitution reactions. The compound can be synthesized through nucleophilic substitution reactions where 2-bromopyrimidine derivatives are reacted with ethylating agents. The following table summarizes some key synthetic routes:

| Reaction Type | Starting Material | Reagent Used | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2-Bromopyrimidine | Ethyl iodide | 75 |

| Ethylation | 2-Bromopyrimidine | Sodium ethoxide | 82 |

| Halogenation | Pyrimidine | Bromine | 90 |

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For instance, a study evaluated the cytotoxicity of several pyrimidine derivatives against various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF7 (breast cancer). The results showed that compounds with a similar structure to this compound had IC50 values ranging from 1.08 µM to 9.26 µM, indicating moderate to high potency against these cancer cells .

Kinase Inhibition

The biological activity of this compound has also been linked to its ability to inhibit specific kinases. In vitro assays demonstrated that certain pyrimidine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation. For example, a related compound exhibited an IC50 value of 0.016 µM against CDK2, suggesting that structural modifications in the pyrimidine ring can enhance kinase inhibition .

Case Study 1: Anticancer Screening

A comprehensive screening of various pyrimidine derivatives, including those with bromo and ethoxy substitutions, was conducted to evaluate their anticancer potential. The study found that derivatives with electron-withdrawing groups like bromine showed enhanced activity due to better interaction with the target enzymes involved in tumor growth .

Case Study 2: Antimicrobial Activity

Another significant aspect of the biological activity of these compounds is their antimicrobial properties. Research has shown that certain pyrimidines possess broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the ethoxy group in the structure was noted to increase the solubility and bioavailability of the compound, thereby enhancing its efficacy .

Q & A

Q. How to design this compound derivatives for targeted applications in medicinal chemistry?

- Methodological Answer : Introduce boronate esters (e.g., Suzuki coupling) or trifluoromethoxy groups (via Ullmann coupling) to enhance bioavailability. Use QSAR models to predict bioactivity. Synthesize analogs like 2-Bromo-5-(trifluoromethoxy)pyrimidine and test in vitro against disease targets. Validate metabolic stability via microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.